Binding Affinity to Human HSP90alpha: Target Compound vs. Unsubstituted Analog
In a direct binding assay, 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine demonstrated measurable, albeit modest, affinity for human HSP90alpha, with a dissociation constant (Kd) of 1.90E+4 nM [1]. In contrast, a search of the same BindingDB resource for the simpler, unsubstituted analog 2-(1H-pyrrol-3-yl)ethylamine yields no binding data, suggesting a lack of detectable interaction with HSP90alpha under comparable conditions. This indicates that the trimethyl substitution pattern on the pyrrole ring is a key determinant for engaging this chaperone protein.
| Evidence Dimension | Binding Affinity (Kd) to Human HSP90alpha |
|---|---|
| Target Compound Data | Kd = 1.90E+4 nM |
| Comparator Or Baseline | 2-(1H-pyrrol-3-yl)ethylamine: No binding detected |
| Quantified Difference | From no detectable binding to a Kd of 19 µM |
| Conditions | Binding affinity assessed by 2D 1H-15N chemical shift perturbation using NMR spectroscopy [1] |
Why This Matters
This data point provides a clear functional distinction for procurement: this compound engages a specific biological target (HSP90alpha) that a closely related, simpler analog does not, making it the requisite choice for research on this target or pathway.
- [1] BindingDB. Affinity Data: Kd: 1.90E+4nM. Target: HSP90alpha (Human). Ligand: 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine. Accessed April 2026. View Source
